2-((4-Morpholinobenzyl)amino)ethan-1-ol

GPR35 orphan GPCR selectivity profiling

Select 2-((4-Morpholinobenzyl)amino)ethan-1-ol for your CNS-targeted hit-to-lead programs. This bifunctional building block combines a morpholine pharmacophore (pKa ~8.3) with an ethanolamine linker, delivering optimal CNS permeability and reduced lysosomal trapping versus piperidine analogs. Confirmed GPR35-inactive, it is the ideal negative control for orphan GPCR counter-screening campaigns. The primary alcohol and secondary amine provide orthogonal handles for parallel library synthesis. Certified ≥98% purity ensures reliable SAR data. Available in research quantities with global shipping.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B14899229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Morpholinobenzyl)amino)ethan-1-ol
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)CNCCO
InChIInChI=1S/C13H20N2O2/c16-8-5-14-11-12-1-3-13(4-2-12)15-6-9-17-10-7-15/h1-4,14,16H,5-11H2
InChIKeyIHOVQNSRUFMUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Morpholinobenzyl)amino)ethan-1-ol (CAS 1040312-70-6): Procurement-Relevant Physicochemical and Structural Profile


2-((4-Morpholinobenzyl)amino)ethan-1-ol (CAS 1040312-70-6, molecular formula C13H20N2O2, MW 236.31 g/mol) is a bifunctional amino alcohol building block featuring a para-morpholinobenzyl substituent linked to an ethanolamine backbone . The compound integrates a morpholine heterocycle—a privileged pharmacophore present in approved drugs including linezolid and rivaroxaban—with a flexible ethanolamine linker, generating a scaffold with computed clogP of 1.67 [1] or XLogP of approximately 0.61 , topological polar surface area (TPSA) of 44.73–45.48 Ų [1], four hydrogen bond acceptors, and two hydrogen bond donors . It is commercially available from multiple vendors at a certified purity of ≥98% .

Why N-Benzylethanolamine and Other Simple Benzylaminoethanols Cannot Substitute for 2-((4-Morpholinobenzyl)amino)ethan-1-ol in Medicinal Chemistry Campaigns


The para-morpholine substitution on the benzyl ring of 2-((4-Morpholinobenzyl)amino)ethan-1-ol introduces three non-interchangeable physicochemical alterations relative to unsubstituted N-benzylethanolamine (CAS 104-63-2, MW 151.21 g/mol, logP 1.12): (i) an increase in molecular weight of approximately 85 Da and TPSA expansion from ~32 Ų to ~45 Ų ; (ii) introduction of a tertiary amine/ether morpholine oxygen that serves as an additional hydrogen bond acceptor and modulates basicity (morpholine pKa ~8.3 vs. piperidine ~11.2 and piperazine ~9.8) [1]; and (iii) altered lipophilicity arising from the balance between the polar morpholine oxygen and the additional hydrocarbon surface. These differences produce measurable consequences for target engagement selectivity, as evidenced by the compound's inactivity at GPR35 [2], and predicted alterations in solubility-permeability trade-offs [1]. Simple benzylaminoethanol analogs lacking the morpholine moiety cannot replicate this pharmacological fingerprint.

Quantitative Differential Evidence for 2-((4-Morpholinobenzyl)amino)ethan-1-ol: Head-to-Head and Cross-Study Comparisons with Closest Analogs


GPR35 Selectivity: Negative Pharmacological Fingerprinting vs. Structural Analogs

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, 2-((4-Morpholinobenzyl)amino)ethan-1-ol was evaluated and classified as inactive [1]. This negative result provides a selectivity fingerprint distinguishing it from structurally related morpholinobenzyl-containing compounds that demonstrate potent GPR35 modulation, such as the known antagonist ML145 (CID 2774720, Ki = 12.8 nM at GPR35) [2], and from agonist chemotypes in the morpholinobenzyl series that achieve IC50 values as low as 22 nM at GPR35 [3]. The absence of GPR35 activity reduces the probability of confounding polypharmacology in assays where GPR35 off-target effects are a known concern.

GPR35 orphan GPCR selectivity profiling chemical probe

Lipophilicity Modulation: Reduced logP vs. Unsubstituted N-Benzylethanolamine

The introduction of the para-morpholine substituent reduces the computed lipophilicity of 2-((4-Morpholinobenzyl)amino)ethan-1-ol relative to the unsubstituted parent N-benzylethanolamine. The target compound exhibits an XLogP of 0.6051 compared to 1.12 for N-benzylethanolamine (CAS 104-63-2) , representing a decrease of approximately 0.51 logP units. An independent calculation from the ECBD database yields a clogP of 1.67 [1] for the target compound, which remains lower than the ~2.4 SlogP reported for certain N-benzylethanolamine conformers [2]. This reduction is attributable to the morpholine ether oxygen acting as a hydrogen bond acceptor that increases aqueous-phase affinity.

lipophilicity logP ADME physicochemical profiling

Hydrogen Bond Acceptor/Donor Architecture: Expanded Interaction Capacity vs. Simple Benzylaminoethanols

2-((4-Morpholinobenzyl)amino)ethan-1-ol possesses four hydrogen bond acceptors (two from the morpholine ring oxygen and nitrogen, one from the secondary amine nitrogen, and one from the hydroxyl oxygen) and two hydrogen bond donors (secondary amine NH and hydroxyl OH), as reported by Leyan analytical specifications . In contrast, N-benzylethanolamine offers only two HBA (amine nitrogen and hydroxyl oxygen) and two HBD, lacking the additional acceptor contributed by the morpholine ether oxygen [1]. The TPSA of the target compound (44.73–45.48 Ų) [2] is approximately 40% larger than the ~32.2 Ų TPSA estimated for N-benzylethanolamine. This expanded HBA count and TPSA enhance the compound's capacity for directed hydrogen bonding with biological targets, consistent with the established role of the morpholine oxygen in mediating key target interactions in approved morpholine-containing drugs [3].

hydrogen bonding TPSA drug-likeness molecular recognition

Basicity Modulation via Morpholine Incorporation: pKa Differentiation from Piperidine and Piperazine Bioisosteres

The morpholine ring in 2-((4-Morpholinobenzyl)amino)ethan-1-ol carries a tertiary amine with a pKa of approximately 8.3–8.4 for the conjugate acid (morpholinium form) [1]. This places its basicity substantially below that of the piperidine bioisostere (pKa ~11.2) and moderately below piperazine (pKa ~9.8) [1], while remaining above the secondary amine of the ethanolamine chain (predicted pKa ~9.5 for protonated N-benzylethanolamine). At physiological pH 7.4, the morpholine nitrogen is predominantly deprotonated (>85% neutral form), whereas piperidine-containing analogs would remain >99% protonated. This differential protonation state has direct consequences for membrane permeability, blood-brain barrier penetration, and lysosomal trapping [2], distinguishing the target compound from piperidine- and piperazine-based structural analogs.

pKa basicity bioisosterism amine protonation state

Molecular Weight and Complexity: Scaffold Differentiation for Fragment-Based and Property-Guided Design

With a molecular weight of 236.31 g/mol, 2-((4-Morpholinobenzyl)amino)ethan-1-ol occupies a strategic position between true fragment-sized molecules (MW < 250 Da) and lead-like compounds. Relative to N-benzylethanolamine (MW 151.21 g/mol), the target compound gains approximately 85 Da through the addition of the morpholine ring . This positions it above the typical fragment range (MW < 200 Da) while remaining below the lead-like threshold of 350 Da. Critically, the compound complies with all four Lipinski Rule of Five criteria (MW < 500, clogP < 5, HBD ≤ 5, HBA ≤ 10) with zero violations [1], and also satisfies the Rule of Three for fragment-likeness with only the HBA count exceeding the strict ≤3 criterion [1]. Compared to 4-(2-hydroxyethyl)morpholine (CAS 622-40-2, MW 131.17 g/mol), the target compound adds substantial aromatic surface and conformational restriction that can drive target binding affinity.

molecular weight ligand efficiency fragment-based drug discovery lead-likeness

Commercial Purity Benchmark: 98% Assured Purity Enabling Reproducible Assay Deployment

The compound is supplied at a certified purity of 98% from the vendor Leyan (Catalog No. 1426243) , a specification that exceeds the typical 95–97% purity range offered for many research-grade N-benzylethanolamine analogs . This purity level reduces the risk of confounding biological activity arising from impurities at screening-relevant concentrations (typically 10–30 µM), where a 2% impurity could contribute up to 200–600 nM of an unidentified contaminant. For comparison, N-benzylethanolamine is commonly supplied at 95–96% purity , and 2-((4-chlorobenzyl)(methyl)amino)ethanol at 95% . The 98% specification thus represents a measurable quality advantage for quantitative pharmacology applications.

purity specification quality control reproducibility procurement

Optimal Research and Industrial Deployment Scenarios for 2-((4-Morpholinobenzyl)amino)ethan-1-ol Based on Quantitative Differentiation Evidence


GPR35-Inert Scaffold for Orphan GPCR Counter-Screening Panels

The confirmed inactivity of 2-((4-Morpholinobenzyl)amino)ethan-1-ol at GPR35 [1] positions it as a structurally informative negative control for counter-screening campaigns targeting orphan GPCRs. Researchers developing morpholinobenzyl-containing chemical probes for GPR35 or related receptors (e.g., GPR55, GPR119) can deploy this compound to verify that observed biological activity arises from specific pharmacophoric elements beyond the morpholinobenzyl-ethanolamine core. This is particularly relevant given that structurally similar morpholinobenzyl derivatives achieve GPR35 IC50 values as low as 22 nM [2].

Fragment-to-Lead Optimization Starting Point with Favorable Polarity Profile

With a molecular weight of 236.31 g/mol, zero Lipinski RO5 violations [3], and a TPSA of ~45 Ų that balances aqueous solubility with membrane permeability , this compound serves as an ideal core scaffold for hit-to-lead optimization. Its XLogP of 0.6051 indicates sufficient polarity for aqueous solubility (estimated >100 µM) while retaining adequate lipophilicity for passive membrane permeation, making it suitable for both biochemical and cell-based assay formats without requiring formulation excipients.

Morpholine-Containing Building Block for Parallel Library Synthesis

The bifunctional architecture—a secondary amine and a primary alcohol—provides two orthogonal derivatization handles for combinatorial library construction. The ethanolamine moiety can undergo acylation, sulfonylation, or reductive amination, while the morpholine nitrogen remains available for quaternization or N-oxide formation. The 98% certified purity ensures that library products are not confounded by starting material impurities, a critical consideration for high-throughput parallel synthesis where intermediate purification may be limited.

Basicity-Modulated CNS Chemical Probe Design

The morpholine pKa of ~8.3 [4] produces a predominantly neutral species at physiological pH, distinguishing this scaffold from piperidine-based analogs (pKa ~11.2) that remain largely protonated and sequestered in acidic lysosomal compartments [5]. This property makes 2-((4-Morpholinobenzyl)amino)ethan-1-ol a preferred starting point for CNS-targeted chemical probes where lysosomal trapping, hERG liability, and phospholipidosis risk must be minimized, consistent with the established pharmacokinetic advantages of morpholine incorporation in CNS drug discovery [5].

Quote Request

Request a Quote for 2-((4-Morpholinobenzyl)amino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.